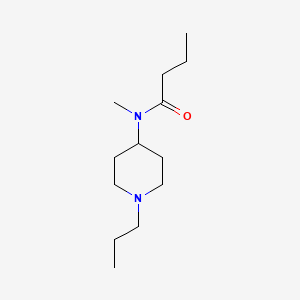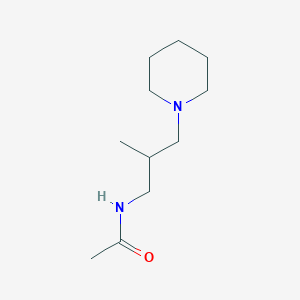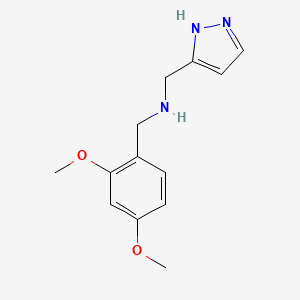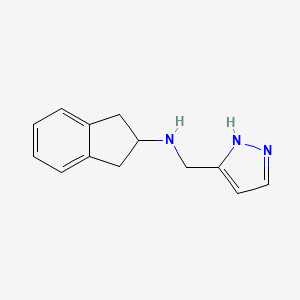
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells. ROS play a crucial role in many physiological and pathological processes, such as inflammation, cancer, and cardiovascular diseases. Therefore, DPI has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine inhibits NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) site, which is essential for ROS generation. By inhibiting NADPH oxidase, this compound reduces ROS production and thereby prevents oxidative damage to cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound can reduce oxidative stress and inflammation in cells and tissues. This compound can also inhibit cancer cell growth and metastasis by reducing ROS production. In addition, this compound can improve endothelial function and reduce blood pressure in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine is its high potency and specificity for NADPH oxidase inhibition. This compound is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations, such as its potential toxicity and off-target effects. Therefore, careful dose-response studies and controls are necessary when using this compound in lab experiments.
Orientations Futures
There are many future directions for research on N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine and its potential therapeutic applications. One direction is to investigate the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Another direction is to explore the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are associated with oxidative stress and inflammation. Furthermore, the development of novel this compound analogs with improved pharmacological properties and selectivity for NADPH oxidase inhibition could lead to new therapeutic opportunities.
Méthodes De Synthèse
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine can be synthesized using various methods, including the condensation of 2,3-dihydroindene-2-carboxylic acid with 1-(pyrazol-5-ylmethyl)piperazine, followed by reduction with sodium borohydride. Another method involves the reaction of 2,3-dihydroindene-2-carboxylic acid with hydrazine hydrate and acetic anhydride, followed by condensation with 1-(chloromethyl)pyrazole.
Applications De Recherche Scientifique
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been widely used in scientific research to study the role of ROS in various physiological and pathological processes. For example, this compound has been used to investigate the role of NADPH oxidase in cardiovascular diseases, such as hypertension and atherosclerosis. This compound has also been used to study the role of ROS in cancer progression and metastasis. In addition, this compound has been used to investigate the role of ROS in inflammation and immune responses.
Propriétés
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-11-8-13(7-10(11)3-1)14-9-12-5-6-15-16-12/h1-6,13-14H,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGOJXUZMKQEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
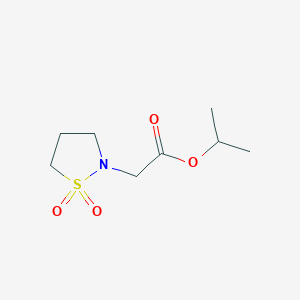


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
